molecular formula C20H30O4 B031199 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- CAS No. 74158-09-1

5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-

Cat. No. B031199
CAS RN: 74158-09-1
M. Wt: 334.4 g/mol
InChI Key: CGCZPIJMGKLVTQ-PAJBVNRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Heptenoic acid often involves complex organic synthesis techniques. For example, a study on the synthesis of related compounds, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, involved the creation of various substituted compounds, indicating the potential complexity in synthesizing 5-Heptenoic acid derivatives (Stokker et al., 1986).

Molecular Structure Analysis

The molecular structure of 5-Heptenoic acid and its derivatives can be quite intricate. Research on similar compounds, such as various heptenoic and heptanoic acid derivatives, has shown the importance of molecular configuration and substitution patterns in determining their biological activities (Chan et al., 1993).

Chemical Reactions and Properties

Compounds like 5-Heptenoic acid can participate in a variety of chemical reactions. For instance, studies on related heptenoic acid derivatives have shown specific receptor antagonistic activities, suggesting potential for targeted chemical interactions (Brewster et al., 1987).

Physical Properties Analysis

The physical properties of such compounds are typically characterized by studies involving X-ray crystallography and other advanced techniques. These studies provide insights into the crystalline structure and physical form, which are crucial for understanding the compound's behavior in different environments (Satheeshkumar et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Heptenoic acid derivatives are influenced by their molecular structure. Studies have shown that the presence of certain functional groups and molecular configurations can significantly impact their chemical behavior, including reactivity and stability (Dinis et al., 1994).

Scientific Research Applications

  • Thromboxane A2 Receptor Antagonism :

    • Certain derivatives of heptenoic acid have been identified as selective antagonists for thromboxane A2 receptors, which play a role in platelet aggregation and bronchoconstriction. For instance, compounds synthesized with similar structures to 5-Heptenoic acid were found to inhibit bronchoconstriction induced by arachidonic acid in guinea pigs (Das et al., 1988).
    • Another study found that certain heptenoic acid derivatives act as specific and competitive antagonists at thromboxane A2 receptors, without affecting receptors for other compounds like prostacyclin and serotonin (Brewster et al., 1987).
  • Synthesis and Evaluation in Medicinal Chemistry :

    • Heptenoic acid derivatives have been synthesized and evaluated for their pharmacological properties. Radioiodination of certain heptenoic acid derivatives, for example, was found to be a useful approach in the study of thromboxane A2/prostaglandin H2 receptors (Mais et al., 1991).
    • In the field of cholesterol biosynthesis inhibition, certain 3,5-dihydroxy-6-heptenoic acids and their lactone derivatives have shown significant inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterol synthesis (Stokker et al., 1986).
  • Application in Organic Synthesis :

    • Heptenoic acid and its derivatives have been used in the synthesis of various organic compounds. For instance, the intramolecular acylation of heptenoic acids has been explored to yield different cycloheptenone compounds (Ansell et al., 1968).

Safety And Hazards

This compound is intended for research use only and is not for human or veterinary use1. It’s important to handle it with care and follow all safety guidelines.


Future Directions

As this compound and its derivatives have shown potential in various biological activities, future research could focus on exploring these properties further. This could lead to the development of new therapeutic agents or other applications in the field of biotechnology.


Please note that this information is based on available resources and may not be fully comprehensive. Always refer to the most recent and relevant literature for more detailed information1.


properties

IUPAC Name

(E)-7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZPIJMGKLVTQ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-

CAS RN

74158-09-1
Record name 11-Deoxy-15-keto-13,14-dihydro-11beta,16-cycloprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074158091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Deoxy-13,14-dihydro-15-keto-11β ,16(xi)-cycloprostaglandin E2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
Reactant of Route 2
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
Reactant of Route 3
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
Reactant of Route 4
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
Reactant of Route 5
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
Reactant of Route 6
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-

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